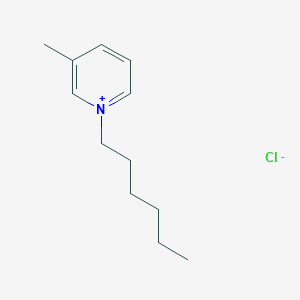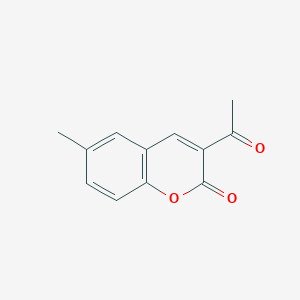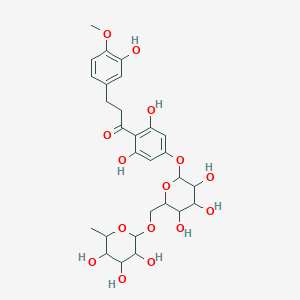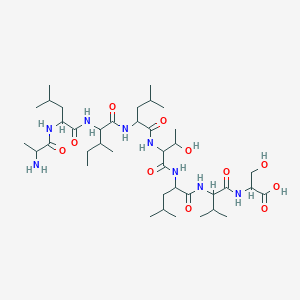
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a pyridinyl group attached to the ethanone moiety. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and a fluorinating agent such as Selectfluor under controlled conditions.
Formation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Ketone Formation: The final step involves the formation of the ethanone moiety through an acylation reaction, typically using an acyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, fluorine, and pyridinyl groups can influence its binding affinity and selectivity for these targets. The compound may also participate in redox reactions, altering the cellular redox state and affecting cellular processes.
Comparación Con Compuestos Similares
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- can be compared with other similar compounds, such as:
Ethanone, 1-(2-chloro-5-fluorophenyl)-2-(2-pyridinyl)-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethanone, 1-(2-bromo-5-methylphenyl)-2-(2-pyridinyl)-:
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(3-pyridinyl)-: The position of the pyridinyl group is different, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- lies in the specific combination of substituents and their positions on the phenyl and pyridinyl rings, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
1152548-50-9 |
|---|---|
Fórmula molecular |
C13H9BrFNO |
Peso molecular |
294.12 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluorophenyl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H9BrFNO/c14-12-5-4-9(15)7-11(12)13(17)8-10-3-1-2-6-16-10/h1-7H,8H2 |
Clave InChI |
GEIFBCOZXGANSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(=O)C2=C(C=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)



![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)



![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)

